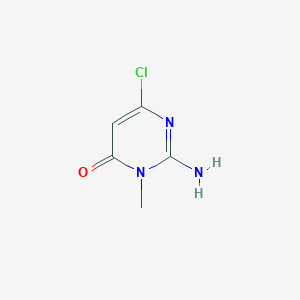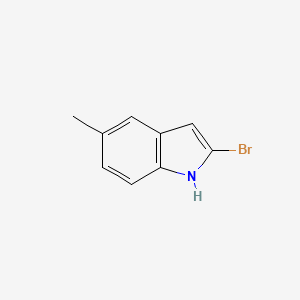
8-Bromo-2-chloro-7-fluoroquinoline
Vue d'ensemble
Description
8-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The molecular formula of this compound is C9H4BrClFN, and it has a molecular weight of 260.49 g/mol .
Méthodes De Préparation
The synthesis of 8-Bromo-2-chloro-7-fluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted anilines with three-carbon reagents . Another approach is the nucleophilic displacement of halogen atoms in polyfluorinated quinolines . Industrial production methods often utilize cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boron reagents with halogenated quinolines under mild and functional group-tolerant conditions . These methods provide efficient and scalable routes for the synthesis of this compound.
Analyse Des Réactions Chimiques
8-Bromo-2-chloro-7-fluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization . Common reagents used in these reactions include organometallic compounds, such as boron reagents in Suzuki-Miyaura coupling . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinolines .
Applications De Recherche Scientifique
In chemistry, it serves as a valuable intermediate for the synthesis of more complex quinoline derivatives . In biology and medicine, quinoline derivatives, including 8-Bromo-2-chloro-7-fluoroquinoline, have shown promising antibacterial, antineoplastic, and antiviral activities . In industry, fluorinated quinolines are used as components for liquid crystals and cyanine dyes .
Mécanisme D'action
The mechanism of action of 8-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial, antineoplastic, and antiviral effects . The incorporation of fluorine atoms into the quinoline ring enhances the biological activity of these compounds by increasing their binding affinity to target enzymes and improving their pharmacokinetic properties . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
8-Bromo-2-chloro-7-fluoroquinoline can be compared with other similar compounds, such as 7-chloro-8-fluoroquinoline and 2-chloro-7-fluoroquinoline-3-carbaldehyde . These compounds share the quinoline skeleton and the presence of halogen atoms, but differ in their specific substitution patterns. The unique combination of bromine, chlorine, and fluorine atoms in this compound contributes to its distinct chemical and biological properties. For example, the presence of bromine and chlorine atoms may enhance its reactivity in nucleophilic substitution reactions, while the fluorine atom can improve its biological activity and pharmacokinetic properties .
Propriétés
IUPAC Name |
8-bromo-2-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743203 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152781-66-2 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

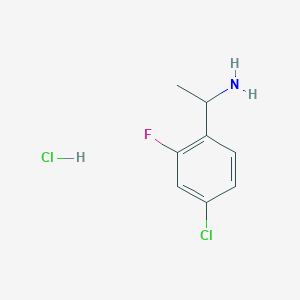


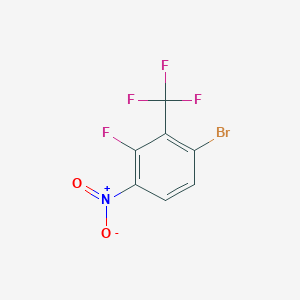


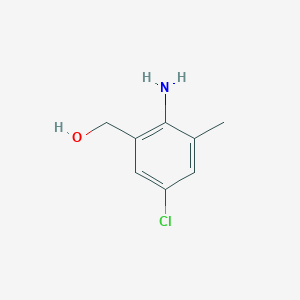
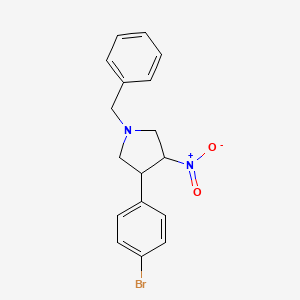
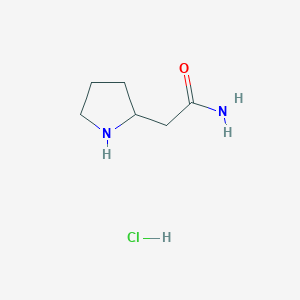
![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)
